Product packaging for Oxiraneacetonitrile(Cat. No.:CAS No. 624-58-8)

Oxiraneacetonitrile

Cat. No.: B1620202
CAS No.: 624-58-8
M. Wt: 83.09 g/mol
InChI Key: PITLRSDLRTWZGP-UHFFFAOYSA-N
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Description

Oxiraneacetonitrile (CAS Registry Number: 624-58-8), also known as 2-(Oxiran-2-yl)acetonitrile, is a high-purity chemical compound of interest in synthetic organic chemistry. Its molecular formula is C4H5NO, and it has a molecular weight of 83.09 g/mol . This compound features both a reactive epoxide (oxirane) ring and a nitrile functional group, making it a valuable bifunctional building block or intermediate for researchers designing and synthesizing more complex molecules. The physical properties of this compound include a high solubility in water and a boiling point of approximately 152.72 °C . Compounds containing nitrile groups, such as this one, are fundamental scaffolds found in pharmaceuticals, natural products, and materials science research . The presence of two distinct reactive sites allows for sequential and diverse chemical transformations, including the ring-opening of the epoxide and further functionalization of the nitrile group. Researchers can leverage this to create novel chemical entities. This product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for any form of human consumption. Please refer to the available Safety Data Sheet (SDS) for comprehensive handling, hazard, and disposal information prior to use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H5NO B1620202 Oxiraneacetonitrile CAS No. 624-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C4H5NO/c5-2-1-4-3-6-4/h4H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLRSDLRTWZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50983637
Record name (Oxiran-2-yl)acetonitrile
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Molecular Weight

83.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

624-58-8, 6509-08-6
Record name Epicyanohydrin
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Record name Butyronitrile, 3,4-epoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Oxiraneacetonitrile
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Record name (Oxiran-2-yl)acetonitrile
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Record name EPICYANOHYDRIN
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Synthetic Methodologies for Oxiraneacetonitrile and Its Analogs

Stereoselective Formation of the Oxirane Ring

The creation of the three-membered oxirane ring with specific stereochemistry is a cornerstone of synthesizing oxiraneacetonitrile. This is achieved through several key pathways, primarily oxidative cyclization and intramolecular ring closure, which allow for high control over the spatial arrangement of atoms.

Oxidative Cyclization Pathways

Oxidative cyclization, or epoxidation, involves the direct oxidation of a carbon-carbon double bond to form an oxirane ring. mdpi.com This transformation is fundamental in organic synthesis and can be accomplished using various reagents and catalytic systems, each offering distinct advantages in terms of reactivity and stereoselectivity.

One of the most common methods involves the use of peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). jove.com The reaction proceeds through a concerted mechanism where the electrophilic oxygen from the peroxy acid is transferred to the alkene's double bond. jove.com This process is stereospecific, meaning the stereochemistry of the starting alkene is retained in the epoxide product; a cis-alkene yields a cis-epoxide, and a trans-alkene results in a trans-epoxide. mdpi.comjove.com

Another powerful oxidant is Oxone (2KHSO₅·KHSO₄·K₂SO₄), which can effectively promote the oxidative cyclization of alkenols. beilstein-journals.orgd-nb.info Studies have shown that the reaction pathway involves the epoxidation of the alkene followed by an intramolecular SN2 reaction, leading to the product in a stereospecific manner. d-nb.info For instance, the oxidative cyclization of (Z)-4-decen-1-ol with Oxone yields the threo-tetrahydrofuranyl alcohol, while the corresponding (E)-alkenol gives the erythro-product. beilstein-journals.org

Hydrogen peroxide (H₂O₂) is also a widely used oxidant, often in conjunction with metal catalysts to enhance its reactivity. mdpi.com Organometallic rhenium species like methyltrioxorhenium (MTO) can catalyze the epoxidation of alkenes using aqueous hydrogen peroxide. organic-chemistry.org The efficiency of this system can be further improved by adding ligands such as 3-cyanopyridine (B1664610). organic-chemistry.org For alkenes that are sensitive to nucleophilic ring-opening, a combination of 3-cyanopyridine and pyridine (B92270) is often employed. organic-chemistry.org

Table 1: Comparison of Common Oxidative Cyclization Reagents

Reagent/System Substrate Example Key Feature Stereochemical Outcome
mCPBA cis-2-Butene Concerted mechanism syn-addition, cis-alkene gives cis-epoxide jove.com
Oxone (Z)- or (E)-Alkenols Proceeds without exogenous catalysts Stereospecific d-nb.info
H₂O₂ / MTO General Alkenes Catalytic system, can be modified with ligands Dependent on catalyst and ligand system organic-chemistry.org

Intramolecular Ring Closure Reactions

Intramolecular ring closure provides an alternative and powerful route to epoxides, typically starting from a halohydrin. jove.com This method is an intramolecular variant of the Williamson ether synthesis. jove.com The process involves treating the halohydrin with a base, which deprotonates the hydroxyl group to form an alkoxide ion. jove.com This nucleophilic alkoxide then attacks the adjacent carbon bearing the halogen, displacing the halide ion in an SN2 reaction to form the three-membered oxirane ring. jove.comresearchgate.net The stereochemistry of this reaction is well-defined, requiring an anti-periplanar arrangement of the reacting alkoxide and the leaving group.

A novel approach termed "iminologous epoxide ring-closure" has been developed for synthesizing tetrasubstituted, nitrile-tethered epoxides. chemrxiv.org This method involves the activation of iminologous diols, which then undergo a stereospecific C-C fragmentation and concerted ring-closure to afford the epoxynitrile. chemrxiv.org Mechanistic studies suggest the transformation is stereoretentive, highlighting its potential for creating complex, highly functionalized epoxide structures. chemrxiv.org

Introduction of the Nitrile Group

The nitrile (–C≡N) functional group is a key component of this compound. wikipedia.org Its introduction can be achieved either by direct cyano-functionalization or by converting a pre-existing functional group into a nitrile.

Cyano-Functionalization Strategies

Direct cyano-functionalization often involves the reaction of an appropriate substrate with a cyanide source. A classic laboratory method is the Kolbe nitrile synthesis, where an alkyl halide undergoes nucleophilic substitution with an alkali metal cyanide. wikipedia.org This SN2 reaction is effective for extending a carbon chain and introducing the nitrile group simultaneously. savemyexams.com

For the synthesis of α-cyano epoxides, a nickel-catalyzed reductive cyanation of epoxides using cyanogen (B1215507) bromide has been reported. mdpi.com This method allows for the successful conversion of various epoxides into nitrile-functionalized products under mild conditions. mdpi.com Another approach involves the formation of cyanohydrins by adding a cyanide source to an aldehyde or ketone. wikipedia.org While this doesn't directly produce this compound, the resulting cyanohydrin can be a precursor for subsequent epoxidation.

Conversion of Precursor Functionalities to Nitriles

Existing functional groups within a molecule can be chemically transformed into a nitrile. This is a versatile strategy as it allows for the introduction of the cyano group at a later stage of the synthesis.

A common and reliable method is the dehydration of primary amides (RCONH₂). libretexts.org Reagents such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) are frequently used to eliminate a molecule of water from the amide, yielding the corresponding nitrile. libretexts.org More recently, a process using inorganic reagents like NH₂OH/Na₂CO₃/SO₂F₂ in DMSO has been developed for the direct and mild conversion of aldehydes to nitriles, offering wide substrate scope and excellent functional group tolerance. acs.org

Another pathway is the oxidation of primary amines or aldehydes. The direct conversion of alcohols into nitriles can be achieved through an in-situ oxidation-imination-aldimine oxidation sequence using reagents like TEMPO and ammonium (B1175870) acetate (B1210297) as the nitrogen source. researchgate.netorganic-chemistry.org

Table 2: Selected Methods for Nitrile Synthesis from Precursors

Precursor Functional Group Reagents Reaction Type Notes
Primary Amide (RCONH₂) SOCl₂ or POCl₃ Dehydration A general and widely used method. libretexts.org
Aldehyde (RCHO) NH₂OH/Na₂CO₃/SO₂F₂ in DMSO One-Pot Conversion Mild conditions, high yields, and good functional group tolerance. acs.org
Aldehyde (RCHO) NH₂OH·HCl, then TfOH Schmidt Reaction Nearly instantaneous reaction with high yields. organic-chemistry.org
Primary Alcohol (RCH₂OH) TEMPO, PhI(OAc)₂, NH₄OAc Ammoxidation Direct conversion through an oxidation sequence. organic-chemistry.org

Total Synthesis of this compound Scaffolds

The total synthesis of complex molecules containing the this compound scaffold relies on the strategic combination of the aforementioned methodologies. The convergent nature of many modern synthetic routes allows for the separate preparation of key fragments which are later combined. wikipedia.org

For example, in a convergent synthesis, a fragment containing a precursor to the oxirane ring (like an alkene or halohydrin) could be constructed, while a separate fragment is prepared bearing the nitrile group or a suitable precursor. The coupling of these fragments, followed by the final ring-closing and functional group transformations, would lead to the target scaffold.

The Danishefsky Taxol total synthesis, while aimed at a much larger molecule, provides an illustrative example of the principles involved. wikipedia.org It features the stereoselective creation of an epoxide ring from a double bond using an agent like meta-chloroperoxybenzoic acid (mCPBA) and the careful manipulation of various functional groups throughout a multi-step sequence. wikipedia.org These strategies are directly applicable to the construction of smaller, targeted scaffolds like this compound.

A direct synthesis of epoxynitriles has been demonstrated through the novel iminologous epoxide ring-closure, which starts from iminologous diols and proceeds via fragmentation to yield the desired tetrasubstituted, nitrile-tethered epoxide. chemrxiv.org This highlights the ongoing development of new and efficient pathways to access these valuable chemical structures.

Reactivity Profiles and Transformation Pathways of Oxiraneacetonitrile

Nucleophilic Ring-Opening Reactions of the Oxirane

The core of Oxiraneacetonitrile's reactivity lies in the susceptibility of the epoxide ring to undergo nucleophilic attack. fiveable.me This process relieves the inherent ring strain and leads to the formation of functionalized, open-chain products. tutorchase.comnih.gov The reaction can be catalyzed by both acids and bases, and the specific conditions significantly influence the reaction's regioselectivity and stereoselectivity. numberanalytics.comlibretexts.orglibretexts.org

Regioselectivity in Ring-Opening Processes

Regioselectivity in the ring-opening of unsymmetrical epoxides like this compound refers to the preferential attack of a nucleophile at one of the two non-equivalent carbon atoms of the epoxide ring. This selectivity is governed by a delicate balance of electronic and steric factors, which are in turn influenced by the nature of the catalyst (acidic or basic) and the nucleophile itself. fiveable.meeurekaselect.comacs.org

The presence of the electron-withdrawing nitrile group (-CN) directly attached to the epoxide ring has a profound electronic effect. This group inductively withdraws electron density from the adjacent carbon atom (C2), making it more electrophilic. Theoretical studies on epoxides with electron-withdrawing substituents have shown that this effect can lead to a lengthening and weakening of the adjacent C-O bond and the C-C bond of the epoxide ring. researchgate.net

The two carbon atoms of the oxirane ring in this compound are C2 (substituted with the nitrile group) and C3 (unsubstituted). Sterically, the C3 position is less hindered, making it a more accessible site for nucleophilic attack. acs.orgyoutube.com The interplay between the electronic activation at C2 and the steric accessibility at C3 is a central theme in the regioselectivity of its ring-opening reactions.

FactorInfluence on C2 (α-carbon)Influence on C3 (β-carbon)
Electronic (Inductive Effect of -CN) Increased electrophilicityLess affected
Steric Hindrance More hinderedLess hindered

Under acidic conditions, the epoxide oxygen is first protonated, forming a better leaving group and enhancing the electrophilicity of the ring carbons. libretexts.orgyoutube.com In the case of this compound, this protonation is followed by nucleophilic attack. The mechanism of acid-catalyzed ring-opening of unsymmetrical epoxides is often described as a hybrid between SN1 and SN2 pathways. libretexts.orglibretexts.org

For epoxides with substituents that can stabilize a positive charge, such as tertiary alkyl or benzyl (B1604629) groups, the reaction tends to proceed through a more SN1-like transition state, with the nucleophile attacking the more substituted carbon. libretexts.orglibretexts.orgyoutube.com While the nitrile group is electron-withdrawing, Lewis acid catalysis can promote the development of a partial positive charge. Studies on the Lewis acid-catalyzed ring-opening of cyanoepoxides with anilines have demonstrated regiospecific attack at the carbon bearing the cyano group (C2). acs.org This suggests that the Lewis acid, by coordinating to the epoxide oxygen, facilitates the development of sufficient positive charge at the adjacent carbon to favor attack at this more substituted, albeit sterically more hindered, position. acs.org

A study on the ring-opening of glycidonitriles using hydrogen fluoride (B91410) in pyridine (B92270) also indicates that the reaction proceeds with attack at the carbon atom bearing the nitrile group. researchgate.net

Table of Regioselectivity in Acid-Catalyzed Ring-Opening of Cyanoepoxides

Catalyst Nucleophile Site of Attack Product Type Reference
BF₃·OEt₂ or AlCl₃ Anilines C2 (α-carbon) α-amino-β-hydroxy nitrile derivative acs.org

In base-catalyzed ring-opening reactions, a strong nucleophile directly attacks one of the epoxide carbons without prior protonation of the oxygen. youtube.comunizin.org This reaction generally follows a classic SN2 mechanism. masterorganicchemistry.comlibretexts.org For most unsymmetrical epoxides, the nucleophile attacks the sterically less hindered carbon atom. masterorganicchemistry.comlibretexts.orgacs.org

In the case of this compound, the C3 position is the less substituted and therefore sterically more accessible site for nucleophilic attack. acs.org Therefore, under basic or neutral conditions with strong nucleophiles, the reaction is expected to be highly regioselective for attack at C3. This leads to the formation of γ-substituted-β-hydroxy nitriles. The driving force for this reaction is the relief of ring strain, which is sufficient to overcome the poor leaving group nature of the resulting alkoxide. masterorganicchemistry.comyoutube.com

General Mechanism for Base-Catalyzed Ring-Opening:

A strong nucleophile attacks the less hindered C3 carbon.

The C3-O bond breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.

Protonation of the alkoxide by a solvent or during workup yields the final product.

This regioselectivity is a key feature in the synthetic application of this compound, allowing for the introduction of a variety of functional groups at the C3 position.

Stereoselectivity in Oxirane Ring-Opening

The ring-opening of epoxides is a stereospecific reaction, meaning that the stereochemistry of the starting material dictates the stereochemistry of the product.

Both acid- and base-catalyzed nucleophilic ring-opening reactions of epoxides typically proceed with an inversion of configuration at the center of attack. thieme-connect.de This is a hallmark of the SN2 reaction mechanism, where the nucleophile attacks from the side opposite to the leaving group (the epoxide oxygen). thieme-connect.de This "backside attack" forces the substituents on the carbon atom to flip, much like an umbrella inverting in the wind.

For this compound, if we consider a single enantiomer, the nucleophilic attack at either C2 or C3 will result in the formation of a product with the opposite stereochemical configuration at that carbon. This stereospecificity is crucial for controlling the three-dimensional structure of the products in asymmetric synthesis.

Diastereoselective Outcomes

The inherent chirality of substituted oxiraneacetonitriles, often referred to as glycidonitriles, plays a pivotal role in directing the stereochemical outcome of their reactions. The spatial arrangement of the substituents on the epoxide ring governs the trajectory of nucleophilic attack, frequently resulting in high levels of diastereoselectivity.

The ring-opening of epoxides is a classic SN2 reaction, and when performed on cyclic systems or acyclic systems with existing stereocenters, it can produce specific diastereomers. In the case of this compound derivatives, the stereochemistry of the starting epoxide dictates the stereochemistry of the resulting product. For instance, the reaction of trans-3-phenylglycidonitrile with amines, catalyzed by chiral complexes, can achieve kinetic resolution, yielding enantioenriched β-amino alcohols. Similarly, the ring-opening of (E)-3-perfluoroalkyl-2,3-epoxypropanoates with amines and thiols proceeds with high regio- and stereoselectivity to afford the anti-configured 2-amino-3-hydroxypropanoates. pressbooks.pub The stereochemical course is often influenced by the nature of the catalyst, solvent, and the nucleophile itself. For example, Lewis acids can be employed to catalyze the regioselective aminolysis of epoxides, leading to the synthesis of complex nitrogen-containing compounds with high stereocontrol. libretexts.org

Research on the aldolization of lithiated N-benzyl-N-tert-butylaminoacetonitrile with aldehydes has shown the formation of diastereomerically pure anti-β-hydroxy-α-aminonitriles, which are valuable precursors for β,γ-diamino alcohols. researchgate.netnih.gov This demonstrates that the nitrile group can serve as a precursor to an amine while directing the stereochemistry of subsequent transformations.

ReactantNucleophile/ConditionsProductDiastereomeric Ratio/ExcessReference
(E)-3-Trifluoromethyl-2,3-epoxypropanoatep-Anisidineanti-2-(p-Anisidino)-3-hydroxy-3-(trifluoromethyl)propanoate96:4 dr pressbooks.pub
(E)-3-Trifluoromethyl-2,3-epoxypropanoateThiophenolanti-3-Hydroxy-2-(phenylthio)-3-(trifluoromethyl)propanoate93:7 dr pressbooks.pub
N-benzyl-N-tert-butylaminoacetonitrileBenzaldehyde, LDAanti-β-Hydroxy-α-(N-benzyl-N-tert-butylamino)nitrile>98% de researchgate.netnih.gov

Reactions of the Nitrile Functionality

The nitrile group of this compound is a key functional handle, enabling a wide range of transformations from nucleophilic additions to reductions and cycloadditions.

Nucleophilic Addition to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by organometallic nucleophiles, such as Grignard and organolithium reagents. libretexts.org This reaction pathway typically leads to the formation of an imine intermediate, which upon acidic hydrolysis, yields a ketone. organic-chemistry.org For example, the addition of a Grignard reagent (RMgX) to a glycidonitrile derivative, followed by workup, would be expected to produce a β-hydroxy ketone, preserving the epoxide's stereochemistry in the alcohol portion of the molecule. This transformation is a powerful method for carbon-carbon bond formation. pressbooks.pubmasterorganicchemistry.comlibretexts.org

Reduction and Hydrolysis of the Nitrile

The nitrile group can be readily converted into other fundamental functional groups. A common and powerful transformation is its reduction to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comnumberanalytics.com This reaction proceeds via nucleophilic addition of hydride ions and converts the this compound into a γ-amino alcohol. masterorganicchemistry.comambeed.com This method is highly efficient for producing primary amines from nitriles. numberanalytics.com

Conversely, hydrolysis of the nitrile moiety provides access to carboxylic acids. This can be achieved under either acidic or basic conditions. For instance, the hydrolysis of cyanohydrins, which are structurally related to α-hydroxy nitriles, is a standard method for preparing α-hydroxy acids. nih.govnih.gov Applying this to an this compound derivative would result in the formation of an α-hydroxy-β,γ-epoxy carboxylic acid, a multifunctional building block for further synthesis.

TransformationReagent/ConditionsProduct Functional GroupReference
ReductionLithium Aluminum Hydride (LiAlH₄), Ether/THFPrimary Amine (-CH₂NH₂) masterorganicchemistry.comnumberanalytics.com
HydrolysisAqueous Acid (e.g., H₂SO₄) or Base (e.g., NaOH), HeatCarboxylic Acid (-COOH) nih.govnih.gov
Nucleophilic AdditionGrignard Reagent (RMgX), then H₃O⁺Ketone (>C=O) organic-chemistry.org

Cycloaddition Reactions Involving the Nitrile

The carbon-nitrogen triple bond of the nitrile group can participate in pericyclic reactions, most notably in [3+2] cycloadditions. In these reactions, the nitrile acts as a dipolarophile, reacting with 1,3-dipoles such as azides or nitrile oxides to form five-membered heterocycles. The reaction of nitriles with azides, often catalyzed by metals like copper or ruthenium, is a well-established route to tetrazoles.

More pertinent to the dual functionality of this compound, research has shown that donor-acceptor oxiranes can undergo a formal [3+2] cycloaddition with nitriles. acs.org In a reaction catalyzed by triflic acid (TfOH), the oxirane ring is activated and undergoes chemoselective C-C bond cleavage to generate a 1,3-dipole in situ. This dipole is then trapped by the nitrile to furnish highly functionalized 3-oxazolines in excellent yields. researchgate.netacs.org This reaction provides a direct pathway to complex heterocyclic structures from simple oxirane and nitrile precursors.

Tandem and Cascade Reactions Incorporating this compound

The presence of two distinct reactive centers in this compound makes it an excellent substrate for tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single pot. researchgate.netnih.govrsc.orgeurekaselect.commdpi.com These processes offer high synthetic efficiency and atom economy, enabling the rapid assembly of complex molecular architectures.

A prominent example is the intramolecular epoxy-nitrile cyclization. Current time information in Madison County, US. In this reaction, the α-proton to the nitrile is deprotonated by a strong base, generating a nitrile anion. This nucleophile then attacks one of the epoxide carbons in an intramolecular SN2 fashion, leading to a cyclized product. This strategy has been employed to construct seven-membered rings in the synthesis of natural product skeletons like cyclocitrinol. Current time information in Madison County, US.

More elaborate cascade sequences have also been developed. For instance, the reaction of δ-silyl-γ,δ-epoxypentanenitrile derivatives with a base initiates a tandem process that begins with the expected epoxy-nitrile cyclization to form a cyclopropane (B1198618) intermediate. This is immediately followed by a Brook rearrangement and an anion-induced cleavage of the cyclopropane ring, ultimately affording δ-siloxy-γ,δ-unsaturated pentanenitrile derivatives.

Another powerful cascade involves the Lewis acid-catalyzed reaction of oxiranes. A catalytic amount of a Lewis acid can activate the epoxide, which can then be opened by a nucleophile. If the molecule contains other reactive groups, such as a nitrile, this initial ring-opening can trigger subsequent intramolecular reactions, leading to the formation of polycyclic heterocyclic systems. These cascade reactions highlight the synthetic power of using a simple, bifunctional starting material like this compound to generate significant molecular complexity in a single, efficient operation.

Mechanistic Elucidation of Oxiraneacetonitrile Transformations

Investigation of Transient Intermediates

No research data could be located that investigates the transient intermediates involved in the transformations of oxiraneacetonitrile. In typical reactions of epoxides, potential transient intermediates could include carbocations or species resulting from nucleophilic attack. For instance, in SN1-type reactions of epoxides, the formation of a carbocation intermediate is a key step, particularly when the carbon atoms of the epoxide ring are substituted with groups that can stabilize a positive charge. The stability of such carbocation intermediates is a critical factor in determining the reaction pathway. libretexts.org However, without experimental or computational studies on this compound, the specific nature and role of any transient intermediates in its reactions remain speculative.

Detailed Kinetic Studies and Rate Law Determination

A search for detailed kinetic studies and rate law determinations for reactions of this compound yielded no results. The determination of a rate law, which mathematically describes the dependence of the reaction rate on the concentration of reactants, is fundamental to understanding a reaction mechanism. libguides.comhawaii.edu This is typically achieved by systematically varying the initial concentrations of reactants and measuring the initial reaction rates. libretexts.orgck12.org For example, a reaction's order with respect to a particular reactant indicates how the rate is affected by a change in the concentration of that reactant. libguides.comhawaii.edu Without such experimental data for this compound, its reaction kinetics are unknown.

Deuterium (B1214612) Labeling and Kinetic Isotope Effect (KIE) Analysis

There are no published studies on the use of deuterium labeling or the analysis of kinetic isotope effects (KIE) in the context of this compound transformations. The kinetic isotope effect, which is the change in reaction rate upon isotopic substitution, is a powerful tool for probing reaction mechanisms. wikipedia.org A primary KIE is observed when a bond to the isotope is broken in the rate-determining step of the reaction. wikipedia.org For example, a significant kH/kD value (the ratio of the rate constant for the hydrogen-containing reactant to that of the deuterium-containing reactant) can indicate that a C-H bond is cleaved in the slowest step of the reaction. libretexts.org Secondary KIEs, where the bond to the isotope is not broken, can provide information about changes in hybridization at the isotopic center during the reaction. wikipedia.orgucsb.edu The absence of such studies for this compound means that these mechanistic details have not been explored.

Influence of Solvent Systems on Reaction Mechanisms

No literature was found that specifically examines the influence of different solvent systems on the reaction mechanisms of this compound. The choice of solvent can significantly impact the rate and mechanism of a reaction. researchgate.netwhiterose.ac.uk Polar protic solvents, for example, are known to stabilize charged intermediates like carbocations, which can favor SN1-type mechanisms. libretexts.orgnumberanalytics.com In contrast, polar aprotic solvents can enhance the nucleophilicity of anionic nucleophiles, often favoring SN2 pathways. libretexts.org The effect of a solvent is attributed to its differential solvation of the reactants and the transition state. researchgate.net Without specific studies, the behavior of this compound in different solvents is not established.

Analysis of Transition State Structures and Energetics

There is no available research on the analysis of transition state structures and their energetics for reactions involving this compound. Computational chemistry is a powerful tool for locating transition state structures, which represent the highest energy point along a reaction coordinate. github.ioucsb.edu The geometry and energy of the transition state provide crucial insights into the reaction mechanism. e3s-conferences.orgwayne.edu By calculating the energy barrier (the difference in energy between the reactants and the transition state), reaction rates can be predicted. schrodinger.com Furthermore, analyzing the vibrational frequencies of a calculated transition state structure can confirm its identity, as a true transition state possesses exactly one imaginary frequency corresponding to the motion along the reaction coordinate. github.io Such computational analyses have not been reported for this compound.

Catalytic Strategies in Oxiraneacetonitrile Chemistry

Transition Metal-Catalyzed Transformations

Transition metal catalysis offers a powerful toolkit for the functionalization of epoxides, including those bearing nitrile groups. These reactions can be broadly categorized into homogeneous and heterogeneous systems, each with distinct mechanisms and applications. rsc.org The metals' ability to coordinate with the epoxide oxygen facilitates ring-opening by activating the substrate towards nucleophilic attack. sioc-journal.cnnih.gov

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. slideshare.net This allows for high catalyst-substrate interaction at a molecular level, often leading to high activity and selectivity under mild conditions. chemrxiv.org

Ruthenium-pincer complexes containing N-H functional groups have been identified as highly active catalysts for the branched-selective hydrogenation of epoxides. chemrxiv.org These systems can achieve excellent yields with low catalyst loadings and without the need for strong base additives. chemrxiv.org The mechanism is believed to involve cooperation between the Lewis-acidic ruthenium center and a basic site on the ligand. chemrxiv.org While not yet documented specifically for oxiraneacetonitrile, this methodology represents a potent strategy for its reduction to the corresponding branched alcohol.

Furthermore, a patent discloses a process where 3-hydroxyglutaronitrile, the product of cyanide-mediated ring-opening of this compound, is further reacted with ammonia (B1221849) or amines in the presence of a transition metal catalyst. google.com The use of soluble salts of copper, cobalt, manganese, or zinc suggests a homogeneous catalytic pathway for subsequent transformations. google.com The hydrocyanation of alkenes to yield nitriles is another relevant transformation often employing homogeneous nickel phosphite (B83602) catalysts. slideshare.net

Catalyst TypeExample CatalystSubstrate TypeKey Findings
Ruthenium Pincer ComplexRu-PNN/PNP complexesGeneral EpoxidesHighly active for branched-selective hydrogenation to alcohols. chemrxiv.org
Simple Metal SaltsCopper, Cobalt, Manganese, Zinc salts3-HydroxyglutaronitrileCatalyzes reaction with amines for further conversion. google.com
Wilkinson's Catalyst[RhCl(PPh₃)₃]Unsaturated CompoundsEffective for homogeneous hydrogenation. slideshare.net

Heterogeneous Catalysis

Heterogeneous catalysts operate in a different phase from the reactants, typically a solid catalyst with liquid or gaseous reactants. savemyexams.com These systems are advantageous for their ease of separation from the reaction mixture and their suitability for continuous industrial processes. savemyexams.com The reactions occur at active sites on the catalyst's surface. savemyexams.com

A notable example relevant to this compound chemistry is the use of hydrotalcite, a layered double hydroxide, as a heterogeneous base catalyst. rsc.org Research has shown that hydrotalcite (Mg₁₀Al₂(OH)₂₄CO₃) efficiently catalyzes the epoxidation of various olefins using hydrogen peroxide in the presence of nitriles like benzonitrile. rsc.org This process involves the formation of a peroxyimidic acid intermediate which then transfers an oxygen atom to the olefin. While this describes the formation of an epoxide, the principle of activation involving a nitrile and a heterogeneous surface is pertinent. The reverse reaction, the ring-opening of this compound, could potentially be facilitated by similar solid base catalysts.

Metal-Organic Frameworks (MOFs) are another class of heterogeneous catalysts used for epoxide transformations. mdpi.com Their porous structure and tunable metal nodes can serve as active sites for reactions like olefin epoxidation and the cycloaddition of CO₂ to epoxides. mdpi.com For instance, cobalt-based MOFs have been used for the aerobic epoxidation of alkenes. mdpi.com

Catalyst TypeExample CatalystReaction TypeKey Features
HydrotalciteMg₁₀Al₂(OH)₂₄CO₃Olefin Epoxidation (with nitriles)Efficient solid base catalyst. rsc.org
Metal-Organic Framework (MOF)Cobalt-based MOFsAerobic EpoxidationPorous structure with active metal nodes. mdpi.com
Supported MetalsPlatinum, Rhodium on ceramicGeneral CatalysisHigh surface area, easy separation. savemyexams.com

Organocatalysis

Organocatalysis utilizes small, metal-free organic molecules to accelerate chemical reactions. researchgate.net This field has gained prominence as a branch of green chemistry, often providing high stereoselectivity without the need for potentially toxic or expensive metals. researchgate.net For this compound, key organocatalytic strategies include hydrogen-bond donor catalysis and potential applications of N-heterocyclic carbene (NHC) catalysis.

Hydrogen-Bond Donor Catalysis

Hydrogen-bond donor (HBD) catalysis is a powerful non-covalent strategy that mimics Lewis acid activation. researchgate.netacs.org Catalysts such as ureas, thioureas, squaramides, and specifically designed ketimines can activate epoxides by forming hydrogen bonds with the epoxide oxygen. researchgate.netacs.org This interaction polarizes the C-O bond, facilitating nucleophilic attack and ring-opening. acs.org

Recent research has demonstrated the use of novel ketimine-based HBD catalysts in the reaction of epoxides with functionalized malononitrile (B47326) derivatives. researchgate.netacs.orgthieme-connect.comnih.gov This domino reaction proceeds through several steps:

Ring-opening of the epoxide, activated by the HBD catalyst and often assisted by a co-catalyst like tetrabutylammonium (B224687) iodide (TBAI). acs.org

Intermolecular C-O bond formation. acs.org

Intramolecular C-C bond formation to yield highly functionalized five-membered heterocycles like tetrahydrofurans. acs.org

A similar HBD-catalyzed domino methodology has been developed for the reaction between gem-dicyano epoxides and gem-dicyano olefins, leading to functionalized pyran and ethene-1,1,2-tricarbonitrile derivatives. acs.org The HBD catalyst activates the epoxide for ring-opening and stabilizes the resulting intermediates through hydrogen bonding. acs.org These methods are characterized by low catalyst loading, mild reaction conditions, and high diastereoselectivity. researchgate.netacs.org

Catalyst TypeExample CatalystNucleophile/ElectrophileProduct
Ketimine HBDPhenolic/Enolic KetimineArylidene/Alkylidene Malononitrile2,5-Disubstituted Tetrahydrofurans researchgate.netacs.org
Ketimine HBDPhenolic/Enolic KetimineIsocyanateSubstituted Oxazolidinones thieme-connect.comnih.gov
Ketimine HBDGem-dicyano OlefinsGem-dicyano EpoxidesFunctionalized Pyran Derivatives acs.org

N-Heterocyclic Carbene (NHC) Catalysis

N-Heterocyclic carbenes (NHCs) are a versatile class of organocatalysts known for their ability to induce polarity reversal (umpolung) in substrates like aldehydes. usp.brmdpi.com The nucleophilic carbene attacks a carbonyl carbon to form a Breslow intermediate, which can then act as a nucleophile. mdpi.com NHCs can also generate electrophilic acyl azolium intermediates. usp.br

While there is extensive literature on NHC-catalyzed reactions, direct applications with this compound as the primary substrate are not yet prominent. mdpi.com However, the fundamental reactivity of NHCs suggests potential pathways for transformations involving this compound. For instance, an NHC could be employed to activate a separate aldehyde substrate, generating a nucleophilic Breslow intermediate that could then participate in a ring-opening reaction with the this compound electrophile. Alternatively, NHC catalysis could be used in a tandem sequence where a product derived from this compound is further functionalized. The combination of NHC catalysis with other catalytic modes, such as photoredox catalysis, is an emerging area that could unlock new reactivities for challenging substrates. usp.br

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful strategy for generating reactive radical intermediates under exceptionally mild conditions. princeton.edu This approach utilizes a photocatalyst, typically a transition metal complex (like Ru(bpy)₃²⁺ or Ir(ppy)₃) or an organic dye, which upon photoexcitation can engage in single-electron transfer (SET) with an organic substrate. princeton.edursc.org

A key application relevant to this compound is the reductive opening of epoxides. princeton.edu In this process, the excited photocatalyst can reduce the epoxide, leading to a radical anion intermediate. This intermediate can then undergo C-O bond cleavage to generate a carbon-centered radical, which can be trapped by a variety of reagents. This strategy provides a pathway to functionalize the epoxide at the carbon atom.

Furthermore, photoredox catalysis can be merged with other catalytic platforms in dual catalytic systems. For example, the combination of photoredox catalysis and nickel catalysis enables a wide range of cross-coupling reactions. sigmaaldrich.com A photoredox-generated radical, potentially derived from an opened this compound, could enter a nickel catalytic cycle to form new carbon-carbon or carbon-heteroatom bonds. Similarly, combining photoredox catalysis with organocatalysis, such as enamine or iminium ion catalysis, allows for novel enantioselective transformations. libretexts.org These synergistic approaches hold significant promise for developing new, selective transformations of this compound.

Catalysis TypeCatalyst SystemIntermediatePotential Application for this compound
Reductive OpeningRu(bpy)₃²⁺ or Ir(ppy)₃Radical AnionReductive ring-opening and subsequent functionalization. princeton.edu
Dual CatalysisPhotoredox Catalyst + Nickel CatalystAlkyl RadicalCross-coupling reactions of the opened epoxide. sigmaaldrich.com
Dual CatalysisPhotoredox Catalyst + Chiral OrganocatalystRadical CationEnantioselective radical additions. libretexts.org

Electrocatalysis

Electrocatalysis offers a green and sustainable alternative to conventional chemical methods by using electricity to drive chemical reactions. beilstein-journals.org In the context of this compound, electrocatalysis can be applied to its synthesis, primarily through the epoxidation of acrylonitrile (B1666552), and to its degradation in wastewater treatment.

The electrochemical epoxidation of alkenes, such as acrylonitrile, presents a promising route for producing this compound. This method often utilizes water as the oxygen source, which is an environmentally benign approach. acs.org Research into the electrocatalytic epoxidation of olefins has shown that catalysts like manganese oxide nanoparticles can facilitate the reaction at room temperature and pressure. acs.org The process involves the electrochemical splitting of water to generate reactive oxygen species that then epoxidize the alkene. acs.org However, challenges remain, including the need for co-solvents like acetonitrile (B52724) to ensure miscibility, which can complicate the process on an industrial scale. acs.org

Another area where electrocatalysis is relevant to this compound is in the treatment of industrial wastewater containing acrylonitrile. Electrocatalytic oxidation can effectively degrade acrylonitrile, with studies showing that electrodes doped with materials like manganese and tin on a ruthenium-iridium substrate can achieve high removal rates. tsijournals.com The mechanism involves both direct oxidation of acrylonitrile at the electrode surface and indirect oxidation by electrochemically generated reactive species such as hydroxyl radicals and free chlorine. tsijournals.com While the primary goal is degradation, understanding these mechanisms can provide insights into controlling electrochemical reactions to favor the formation of specific products like this compound under different conditions.

Electrocatalytic Application Catalyst/Electrode Reactant(s) Key Findings
Epoxidation of OlefinsManganese Oxide NanoparticlesOlefin (e.g., Cyclooctene), WaterAchieved 50% conversion after 4 hours at 2.5 mA/cm²; uses water as an oxygen source. acs.org
Wastewater TreatmentMn/Sn doping Ru-Ir ElectrodeAcrylonitrileAchieved 100% removal of acrylonitrile, with degradation dominated by direct and indirect oxidation. tsijournals.com

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions, making it an attractive strategy in the chemistry of this compound. nih.govresearchgate.net Key enzyme families in this context include halohydrin dehalogenases and nitrile-converting enzymes like nitrilases and nitrile hydratases.

Halohydrin Dehalogenases (HHDHs)

Halohydrin dehalogenases are particularly useful for the synthesis of chiral epoxides and β-substituted alcohols. nih.gov These enzymes catalyze the reversible dehalogenation of haloalcohols to form epoxides. nih.gov In the reverse reaction, they can open an epoxide ring using various nucleophiles, including cyanide (CN⁻). nih.gov This reactivity is directly applicable to the synthesis of β-hydroxynitriles from epoxides.

Research has demonstrated the kinetic resolution of racemic epoxides using HHDHs. For instance, a mutant halohydrin dehalogenase, HheC-W249P, has been used for the kinetic resolution of fluorinated styrene (B11656) oxide derivatives through nucleophilic ring-opening with cyanide, yielding enantiopure β-hydroxynitriles and the remaining unreacted epoxide. irb.hr This approach highlights the potential for producing chiral derivatives of this compound.

Nitrile-Converting Enzymes

Enzymes that act on the nitrile group, such as nitrilases and nitrile hydratases, are also central to the biocatalytic chemistry of this compound. These enzymes can convert the nitrile group into a carboxylic acid or an amide, respectively.

A notable study involved the biotransformation of various substituted oxiranecarbonitriles using the whole-cell catalyst Rhodococcus sp. AJ270, which contains both nitrile hydratase and amidase activity. capes.gov.br The nitrile hydratase was found to hydrate (B1144303) the nitrile group of trans-configured 3-aryl-2-methyloxiranecarbonitriles to the corresponding amides. capes.gov.br Subsequently, the amidase exhibited high enantioselectivity, allowing for the isolation of highly enantiopure (2R,3S)-(-)-3-aryl-2-methyloxiranecarboxamides. capes.gov.br This demonstrates a powerful chemoenzymatic strategy to produce chiral building blocks derived from the this compound scaffold.

The nitrilase-mediated pathway is another significant approach, offering a direct conversion of nitriles to carboxylic acids. nih.gov While direct application on this compound itself is less documented in the provided context, the high enantioselectivity of nitrilases in hydrolyzing cyanohydrins to α-hydroxy acids suggests their potential for stereoselective transformations of this compound derivatives. nih.gov

Enzyme Organism/Variant Reaction Type Substrate(s) Product(s) Key Findings
Halohydrin DehalogenaseHheC-W249PKinetic Resolution (Ring-Opening)Racemic fluorinated styrene oxides, CyanideEnantiopure β-hydroxynitriles, Enantiopure epoxidesExcellent enantioselectivity (E > 200). irb.hr
Nitrile Hydratase / AmidaseRhodococcus sp. AJ270Hydration / Hydrolysistrans-3-Aryl-2-methyloxiranecarbonitrilesEnantiopure (2R,3S)-3-aryl-2-methyloxiranecarboxamidesAmidase exhibits excellent enantioselectivity (>99.5% ee). capes.gov.br

Asymmetric Synthesis Utilizing Oxiraneacetonitrile

Chiral Auxiliary-Mediated Asymmetric Induction

A chiral auxiliary is a chemical compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. masterorganicchemistry.comwikipedia.orgsigmaaldrich.com After the desired stereocenter has been created, the auxiliary is removed and can often be recovered for reuse. masterorganicchemistry.comwikipedia.org This method is widely employed due to its reliability and the predictability of the stereochemical outcome. slideshare.net The products of these reactions are diastereomers, which allows for easier separation and analysis compared to enantiomers. slideshare.net

In the context of oxiraneacetonitrile, a chiral auxiliary could be attached to a precursor molecule before the formation of the epoxide ring. For instance, in a Darzens-type condensation to form the glycidonitrile, a chiral auxiliary could be appended to the haloacetonitrile or the carbonyl compound. While the use of chiral auxiliaries is a well-established strategy in asymmetric synthesis for compounds like oxazolidinones and camphorsultam, specific research detailing the application of this method for the direct synthesis of chiral this compound is not extensively documented in publicly available literature. masterorganicchemistry.comwikipedia.orgresearchgate.net

Substrate-Controlled Diastereoselective Processes

Substrate-controlled diastereoselectivity relies on the presence of an existing chiral center within the substrate molecule to influence the stereochemistry of a newly formed stereocenter. tcichemicals.com The inherent chirality of the starting material directs the approach of reagents, leading to the preferential formation of one diastereomer. nih.govlibretexts.org This strategy is fundamental in the synthesis of complex molecules where stereocenters are introduced sequentially.

For a reaction involving this compound, if the molecule already possesses a stereocenter (for example, a substituent on the epoxide ring), this existing chirality can direct the stereochemical outcome of subsequent reactions, such as the ring-opening of the epoxide. The steric and electronic properties of the substituent will dictate the facial selectivity of the nucleophilic attack. nih.gov However, specific studies focusing on substrate-controlled diastereoselective processes where this compound itself is the chiral substrate are limited.

Enantioselective Catalysis

Enantioselective catalysis is a powerful method for synthesizing chiral compounds where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. frontiersin.org This approach is highly sought after in both academic and industrial settings for its efficiency and atom economy.

The synthesis of chiral epoxides, including derivatives of this compound, can be achieved through the enantioselective epoxidation of the corresponding alkene. Catalytic systems for such transformations are often based on transition metals complexed with chiral ligands.

The design of the chiral ligand is crucial for achieving high enantioselectivity in metal-catalyzed reactions. nih.govcsic.es The ligand creates a chiral environment around the metal center, which differentiates between the two enantiotopic faces of the prochiral substrate. csic.es Important families of chiral ligands include those based on bis(oxazolines) (BOX), phosphino-oxazolines (PHOX), and salen complexes. mdpi.commdpi.com The steric and electronic properties of the ligand can be fine-tuned to optimize the stereochemical outcome for a specific reaction. nih.govsustech.edu.cnnih.gov For instance, bulky substituents on the ligand can create a more defined chiral pocket, enhancing stereoselectivity. nih.gov

While these principles of ligand design are broadly applicable, the development of specific ligands tailored for the asymmetric synthesis of or reactions with this compound is not widely reported.

The catalytic asymmetric ring-opening (ARO) of epoxides is a significant transformation that allows for the installation of two vicinal functional groups with defined stereochemistry. mdpi.compharmaguideline.comnih.gov This reaction can be used to desymmetrize meso-epoxides or to perform a kinetic resolution of racemic epoxides. mdpi.comrsc.org A variety of nucleophiles, including amines, thiols, and water, can be used to open the epoxide ring. byjus.comrsc.org

For this compound, the ARO with a nucleophile like an amine would lead to the formation of a chiral β-amino-α-hydroxy nitrile, a valuable precursor for β-hydroxy-γ-amino acids. frontiersin.org Scandium-based catalysts with chiral bipyridine ligands have been shown to be effective for the ARO of meso-epoxides with aromatic amines in water. sustech.edu.cnbyjus.com Similarly, metal-salen complexes are another effective class of catalysts for this transformation. mdpi.com

The following table illustrates representative results for the catalytic asymmetric ring-opening of general meso-epoxides, as specific data for this compound is scarce.

Epoxide SubstrateNucleophileCatalyst SystemYield (%)ee (%)Reference
Cyclohexene oxideAnilineSc(OTf)₃ / Chiral Bipyridine9593 byjus.com
Cyclohexene oxideTMSN₃Cr(salen)8798 mdpi.com
Cyclopentene oxide4-MethoxyanilineSc(OTf)₃ / Chiral Bipyridine9495 byjus.com
Stilbene oxide (meso)PhenolCr(salen)9497 mdpi.com

This table presents data for model epoxide systems to illustrate the principles of catalytic asymmetric ring-opening, due to the lack of specific published data for this compound.

Absolute Asymmetric Synthesis Principles in Context of this compound

Absolute asymmetric synthesis refers to the formation of an enantiomerically enriched product from achiral precursors without the use of any chiral chemical entity. csic.espharmaguideline.comcutm.ac.in Instead, a physical chiral influence, such as circularly polarized light, or spontaneous symmetry breaking during crystallization can induce chirality. cutm.ac.in This phenomenon is of fundamental interest in understanding the origins of homochirality in nature. csic.es

Applying this principle to this compound would involve, for example, the epoxidation of acrylonitrile (B1666552) using a non-chiral catalyst under the influence of a chiral physical force. Another possibility is the spontaneous resolution of a racemic, labile precursor to this compound upon crystallization. While a fascinating concept, achieving practical absolute asymmetric synthesis is exceptionally challenging, and there are no specific reports of its successful application to this compound in the reviewed literature.

Oxiraneacetonitrile As a Building Block in Complex Molecule Synthesis

Synthesis of Differentiated Polyols and Amino Alcohols

The inherent reactivity of the epoxide ring in oxiraneacetonitrile allows for regioselective and stereoselective ring-opening reactions, providing a straightforward route to highly functionalized acyclic molecules such as differentiated polyols and amino alcohols.

The acid-catalyzed hydrolysis of the epoxide ring in this compound derivatives can lead to the formation of vicinal diols. By carefully selecting protecting groups for other functionalities within the molecule, chemists can achieve the synthesis of differentiated polyols where specific hydroxyl groups can be selectively manipulated in subsequent synthetic steps.

Perhaps more significantly, the nucleophilic addition of amines to the epoxide ring of this compound serves as a direct and efficient method for the synthesis of β-amino alcohols. The regioselectivity of this ring-opening reaction is often influenced by the nature of the amine nucleophile and the reaction conditions. Primary and secondary amines readily attack the less sterically hindered carbon of the epoxide, leading to the formation of a diverse array of amino alcohols. This methodology is particularly valuable for introducing both a hydroxyl and an amino group in a single, stereocontrolled step.

Reactant 1Reactant 2Product ClassKey Reaction Type
This compound DerivativeWater (acid-catalyzed)Differentiated PolyolEpoxide Hydrolysis
This compound DerivativePrimary/Secondary AmineAmino AlcoholEpoxide Amino-lysis

Construction of Diverse Heterocyclic Frameworks

The dual functionality of this compound makes it an exceptional precursor for the construction of a wide variety of heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.

Formation of Five-Membered Heterocycles

The reaction of this compound with various nucleophiles can initiate cascade reactions that result in the formation of five-membered heterocyclic rings. For instance, the reaction with binucleophiles can lead to the formation of substituted pyrrolidines, oxazolidines, or other five-membered systems, depending on the nature of the nucleophile. The nitrile group can also participate in cyclization reactions, for example, through intramolecular additions of a newly introduced functional group from the epoxide ring opening.

Synthesis of Six-Membered Heterocycles

The strategic manipulation of this compound and its derivatives allows for the construction of six-membered heterocyclic frameworks such as tetrahydropyrans and piperidines. These syntheses often involve a multi-step sequence that begins with the ring-opening of the epoxide, followed by functional group manipulations that set the stage for an intramolecular cyclization to form the six-membered ring. The stereochemistry of the substituents on the newly formed ring can often be controlled by the stereochemistry of the starting this compound.

Regioselective Synthesis of Fused Heterocycles

By designing more complex substrates derived from this compound, chemists can achieve the regioselective synthesis of fused heterocyclic systems. Intramolecular reactions, where a functional group tethered to the this compound framework attacks either the epoxide or the nitrile, can lead to the formation of bicyclic or polycyclic structures. The regioselectivity of these cyclizations is often dictated by the length and nature of the tether, as well as the reaction conditions, allowing for the precise construction of complex, fused ring systems.

Applications in Natural Product Synthesis Precursors

The enantioselective synthesis of complex natural products often relies on the use of chiral building blocks that can introduce multiple stereocenters in a controlled manner. Chiral this compound, which can be prepared through various asymmetric epoxidation methods, serves as an excellent starting material for the synthesis of key precursors to natural products.

Advanced Methodologies for Oxiraneacetonitrile Research and Production

Flow Chemistry Applications

Continuous flow chemistry, where reactants are continuously pumped through a reactor, has emerged as a powerful technology in modern chemical synthesis. mdpi.comuk-cpi.combeilstein-journals.org Its adoption offers numerous advantages, including enhanced heat and mass transfer, improved safety for hazardous reactions, and greater reproducibility. mdpi.combeilstein-journals.orgbeilstein-journals.org While specific, detailed studies on the continuous flow synthesis of Oxiraneacetonitrile are not extensively published, the principles and successes in related epoxide and nitrile syntheses demonstrate its significant potential. The Darzens condensation, a key reaction for producing glycidonitriles from aldehydes or ketones, is a prime candidate for adaptation to flow processes. researchgate.netwikipedia.orgorganic-chemistry.org

Process intensification (PI) is a core principle of green and sustainable chemistry that aims to create substantially smaller, cleaner, and more energy-efficient technologies. orientjchem.orgresearchgate.netasynt.com Flow chemistry is a key enabler of PI by maximizing reaction rates and optimizing driving forces, leading to dramatic reductions in equipment size and waste generation. researchgate.netorientjchem.orgasynt.com

In a flow chemistry setup, the high surface-area-to-volume ratio of microreactors or tube reactors allows for superior heat and mass transfer compared to batch reactors. orientjchem.orgmdpi.com This is particularly advantageous for exothermic reactions, such as the epoxidation step in nitrile synthesis, as it prevents the formation of hot spots and reduces the risk of runaway reactions. europa.eu The precise control over reaction parameters in a flow system allows for rapid optimization. By systematically varying parameters like temperature, residence time, and reagent stoichiometry, optimal conditions for yield and selectivity can be quickly identified. mdpi.com For instance, a study on the continuous flow nitration of o-xylene (B151617) demonstrated that optimizing these parameters led to a significant increase in product yield and a reduction in impurities compared to batch processes. mdpi.com This approach could be directly applied to optimize the synthesis of this compound, potentially improving yield and minimizing side-product formation.

Table 1: Comparison of Batch vs. Continuous Flow Processing for Chemical Synthesis

FeatureBatch ProcessingContinuous Flow Processing
Heat Transfer Limited by surface area of the vesselExcellent, due to high surface-area-to-volume ratio
Mass Transfer Often diffusion-limited, requires vigorous stirringEnhanced, due to short diffusion distances
Safety Higher risk with large volumes of hazardous materialsInherently safer due to small reactor volumes
Scalability Often requires re-optimizationSimpler, often achieved by "numbering-up" or running for longer
Reproducibility Can have batch-to-batch variabilityHigh, due to precise control over parameters
Process Footprint Large, requires significant lab/plant spaceSmall, compact equipment

This table presents a generalized comparison of batch and continuous flow processing characteristics applicable to chemical syntheses.

Flow reactors provide unparalleled control over critical reaction parameters, which is crucial for optimizing the synthesis of sensitive molecules like epoxides. physionet.org Temperature, pressure, residence time, and mixing can be controlled with high precision, leading to improved selectivity and yield. physionet.org

For example, in a continuous process, the residence time—the duration reactants spend in the reactor—is precisely determined by the reactor volume and the flow rate. This allows for the quenching of reactions at the optimal point to maximize the desired product and prevent degradation or the formation of by-products. In the synthesis of carboxylic acids from alcohols using a continuous-flow system, precise control over the contact time with the catalyst enabled the selective production of the acid without the formation of intermediate aldehydes. rsc.org Similarly, for this compound synthesis, this level of control could be used to fine-tune the Darzens condensation to favor the formation of the desired epoxide ring and minimize potential side reactions. The ability to integrate in-line analysis tools, such as mass spectrometry, allows for real-time monitoring and automated optimization of these parameters. mdpi.com

Scaling up a chemical synthesis from the laboratory to industrial production is a significant challenge in batch chemistry, often requiring extensive redevelopment. efce.info Continuous flow synthesis offers more straightforward and predictable scalability. beilstein-journals.org

There are two primary strategies for scaling up a continuous process:

Numbering-up: This involves running multiple flow reactors in parallel. This approach maintains the optimized reaction conditions and the high surface-area-to-volume ratio, ensuring that the performance achieved at the lab scale is replicated at the production scale. efce.info

Increasing Operating Time: For many processes, simply running the continuous reactor for a longer period can produce larger quantities of the product without changing the setup.

A successful example of scaling up is the conversion of a key personal care product from batch to continuous production, which doubled production capacity without needing to expand the physical plant. efce.info This project moved from lab-scale experiments to a pilot plant that produced tons of product per day, demonstrating the feasibility and benefits of continuous manufacturing. efce.info Such a strategy would be highly advantageous for the industrial production of this compound, allowing for flexible and efficient manufacturing to meet demand.

High-Throughput Experimentation in Reaction Discovery

High-Throughput Experimentation (HTE) has revolutionized chemical research by enabling the rapid, parallel execution of a large number of experiments. spirochem.comseqens.com This methodology is invaluable for reaction discovery and optimization, allowing chemists to quickly screen a wide array of catalysts, reagents, solvents, and reaction conditions. chemrxiv.orgnih.gov HTE utilizes miniaturized reaction formats, such as 96-well plates, which significantly reduces the consumption of valuable starting materials and reagents. nih.govyoutube.com

For the synthesis of this compound, HTE could be employed to accelerate the discovery of optimal conditions for the Darzens condensation. researchgate.net A typical HTE workflow would involve:

Design: A matrix of experiments is designed to test various bases, solvents, temperatures, and reactant ratios.

Execution: Automated liquid handling robots dispense the reagents into the wells of a microtiter plate.

Analysis: After the reaction period, the outcomes are rapidly analyzed using techniques like high-performance liquid chromatography (HPLC) or mass spectrometry.

Data Interpretation: The large dataset generated is analyzed to identify "hits" or optimal conditions that provide the highest yield and purity. seqens.com

This approach allows for the efficient exploration of a vast experimental space that would be prohibitively time-consuming and resource-intensive using traditional one-at-a-time experimentation. youtube.com While specific HTE studies on this compound are not prominent in published literature, the application of HTE to optimize complex reactions in drug discovery and materials science is well-established and directly applicable. spirochem.comnih.gov By combining HTE for initial screening with flow chemistry for optimization and scale-up, a powerful and efficient workflow for the research and production of this compound can be established.

Table 2: Illustrative HTE Screening Array for a Darzens Condensation

WellAldehyde/Ketoneα-Halo NitrileBaseSolventTemperature (°C)
A1Substrate AChloroacetonitrileSodium EthoxideTHF25
A2Substrate AChloroacetonitrileSodium EthoxideDioxane25
..................
B1Substrate AChloroacetonitrilePotassium t-butoxideTHF25
B2Substrate AChloroacetonitrilePotassium t-butoxideDioxane25
..................
H11Substrate ABromoacetonitrileLithium AmideEther0
H12Substrate ABromoacetonitrileLithium AmideToluene0

This table is a representative example of how a high-throughput screening experiment could be designed to optimize the Darzens condensation for the synthesis of an this compound derivative. "Substrate A" would be the starting aldehyde or ketone.

Spectroscopic and Analytical Characterization Techniques for Oxiraneacetonitrile and Its Derivatives

In-situ Reaction Monitoring Methodologies

Real-time monitoring of chemical reactions provides invaluable insights into reaction kinetics, mechanisms, and the influence of various parameters. For reactions involving oxiraneacetonitrile, several spectroscopic techniques are particularly well-suited for in-situ analysis.

In-situ Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for real-time monitoring of reactions involving this compound. nih.govmt.com By tracking changes in the vibrational spectra of the reaction mixture over time, it is possible to follow the consumption of reactants and the formation of products and intermediates. mt.com This method offers high speed, sensitivity, and resolution, making it a common choice for reaction monitoring. chemrxiv.org

The principle of in-situ FT-IR involves either placing the sample directly within the spectrometer or connecting the spectrometer to the reaction vessel, allowing for continuous, time-resolved analysis of the reaction's progress. nih.gov This real-time examination is particularly beneficial for understanding dynamic systems and time-sensitive processes. nih.gov For instance, in reactions involving the opening of the oxirane ring, the disappearance of characteristic epoxide vibrational bands can be quantitatively monitored. The high data acquisition rates of modern FT-IR spectrometers, capable of thousands of scans per second at high resolution, enable scientists to observe even rapid chemical transformations as they occur. thermofisher.com This capability is crucial for controlling reaction processes to achieve desired product properties. thermofisher.com

The integration of FT-IR with automated reaction systems allows for the rapid optimization of reaction conditions. chemrxiv.org By generating real-time data on spectral features and chemical properties, researchers can make on-the-fly adjustments to the experiment. abb.com This approach has been successfully used in various chemical and biotechnology applications to optimize industrial processes by efficiently measuring the consumption of reactants and the formation of products and by-products. abb.com

Table 1: Key FT-IR Vibrational Bands for Monitoring this compound Reactions This table is interactive. Click on the headers to sort the data.

Functional Group Typical Wavenumber (cm⁻¹) Significance in Reaction Monitoring
Oxirane Ring (C-O stretch) ~1250 Disappearance indicates ring-opening of this compound.
Nitrile (C≡N stretch) ~2250 Changes may indicate reactions involving the nitrile group.
Hydroxyl (O-H stretch) ~3200-3600 Appearance suggests the formation of alcohol products from ring-opening.
Carbonyl (C=O stretch) ~1700 Appearance can indicate the formation of various oxidation or rearrangement products.

Raman spectroscopy serves as a complementary technique to FT-IR, providing unique "vibrational fingerprints" of molecules. naun.orgu-tokyo.ac.jpmdpi.com This method is particularly adept at in-situ monitoring of polymerization and curing reactions of epoxides, as it can directly probe the chemical bonds involved in the process. edpsciences.orgresearchgate.net The characteristic Raman band for the epoxy ring, often found near 1275 cm⁻¹, can be monitored to follow the progress of the reaction. spectroscopyonline.com

A significant advantage of Raman spectroscopy is its ability to perform non-contact and non-destructive measurements, often without the need for sample preparation. naun.org This makes it suitable for analyzing samples through containing layers like glass or polymers. naun.org The technique's rapidity, with spectra acquirable within seconds, is also a major benefit. naun.org Recent advancements have dramatically increased the measurement rate of Raman spectroscopy, further enhancing its utility for tracking fast reactions. u-tokyo.ac.jp

In the context of epoxide reactions, Raman spectroscopy has been used to monitor the consumption of the epoxide group during curing processes. researchgate.net The intensity of the epoxide vibrational band, for example, can be tracked over time at different temperatures to study the reaction kinetics. researchgate.net This technique provides detailed information at a molecular level, enabling the identification and localization of key chemical bonds. naun.org

Table 2: Characteristic Raman Shifts for Monitoring Epoxide Reactions This table is interactive. Click on the headers to sort the data.

Vibrational Mode Typical Raman Shift (cm⁻¹) Application in this compound Chemistry
Epoxide Ring Breathing 1230 - 1280 Monitoring the consumption of the oxirane ring. researchgate.net
C-H Stretching 2800 - 3000 Can provide information on changes to the overall hydrocarbon structure.
Nitrile (C≡N) Stretching 2200 - 2260 Tracking the fate of the nitrile functionality during the reaction.
Aromatic Ring Modes ~1600 Useful if aromatic derivatives of this compound are being studied. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for gaining detailed structural and kinetic information about chemical reactions. numberanalytics.com In-situ NMR allows for the monitoring of reactions as they happen inside the NMR tube, providing real-time data on the disappearance of reactants and the appearance of products and intermediates. numberanalytics.comacs.org

¹H and ¹³C NMR are fundamental for elucidating the structure of organic molecules. rsc.orgmdpi.com For this compound, ¹H NMR would show characteristic signals for the protons on the epoxide ring, while ¹³C NMR would provide information on the carbon skeleton, including the carbons of the oxirane ring and the nitrile group. spectrabase.comnmrdb.org The chemical shifts and coupling constants in these spectra are highly sensitive to the molecular environment, making NMR ideal for identifying reaction products.

Kinetic studies are also readily performed using NMR. By acquiring spectra at regular intervals, the concentration of different species can be tracked over time, allowing for the determination of reaction rates and mechanisms. numberanalytics.commagritek.com For instance, the hydrolysis of acetic anhydride (B1165640) has been monitored using benchtop NMR, where the decreasing signal of the reactant and the increasing signal of the product were plotted to determine the reaction's rate constant. magritek.com Similar principles can be applied to the reactions of this compound.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC/HSQC (Heteronuclear Multiple Bond/Single Quantum Coherence), provide even more detailed structural information by revealing correlations between different nuclei within a molecule. nmrdb.org Ultrafast 2D NMR methods have been developed to monitor reactions in real-time, which is particularly useful for identifying unstable intermediates and circumventing issues like peak overlap. acs.org The application of compressed sensing in NMR has also significantly reduced data acquisition times for 2D spectra, making it feasible to follow reaction kinetics with this powerful technique. rsc.org Furthermore, advancements like zero- to ultralow-field (ZULF) NMR enable the monitoring of reactions even in metal containers, expanding the scope of in-situ NMR studies. uni-mainz.de

Table 3: Representative ¹H and ¹³C NMR Chemical Shifts for an Oxirane Moiety This table is interactive. Click on the headers to sort the data.

Nucleus Typical Chemical Shift (ppm) Information Provided
¹H (Epoxide Protons) 2.5 - 3.5 Presence and environment of the oxirane ring protons.
¹³C (Epoxide Carbons) 40 - 60 Presence and electronic environment of the oxirane ring carbons. beilstein-journals.org
¹³C (Nitrile Carbon) 115 - 125 Information on the nitrile group.

UV/Visible (UV/Vis) spectroscopy is a technique that probes the electronic transitions within a molecule. msu.eduslideshare.net When a molecule absorbs UV or visible light, an electron is promoted from a lower energy orbital to a higher energy one. msu.edu The wavelengths at which absorption occurs are characteristic of the molecule's structure, particularly the presence of chromophores (light-absorbing functional groups). shu.ac.uk

For this compound and its derivatives, UV/Vis spectroscopy can be used to monitor reactions that involve changes in conjugation or the introduction or removal of chromophores. msu.edushu.ac.uk For example, if a reaction leads to the formation of a conjugated system, a shift in the absorption maximum to longer wavelengths (a bathochromic or red shift) would be observed. msu.edu

The technique is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. slideshare.net This relationship allows for the quantitative monitoring of reactant and product concentrations over time, providing kinetic data. nih.gov UV/Vis spectroscopy has been employed to monitor the kinetics of epoxidation reactions, where the change in absorbance of specific species is tracked to determine reaction rates. nih.gov

Table 4: Electronic Transitions and their Relevance in UV/Vis Spectroscopy This table is interactive. Click on the headers to sort the data.

Transition Typical Wavelength Range (nm) Relevance to this compound Chemistry
n → σ* < 200 Saturated compounds with lone pairs (e.g., the oxygen in the oxirane ring). Often in the vacuum UV region.
π → π* 200 - 500 Unsaturated systems, such as those that might be formed in rearrangement or elimination reactions of this compound derivatives.
n → π* 250 - 600 Compounds with both lone pairs and π systems (e.g., if the oxirane ring opens to form a carbonyl group adjacent to another functional group). These transitions are typically weak. shu.ac.uk

Mass Spectrometry for Elucidating Reaction Pathways and Identifying Products

Mass spectrometry (MS) is an indispensable analytical technique for identifying the products of chemical reactions and elucidating their formation pathways. nih.govnih.gov It works by ionizing molecules and then separating the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This provides the molecular weight of the compounds present in a sample with high accuracy. nih.gov

For the analysis of reactions involving this compound, mass spectrometry can be used to identify the final products, as well as any stable intermediates that can be isolated from the reaction mixture. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the elemental composition of a molecule from its exact mass.

Tandem mass spectrometry (MS/MS) is a powerful extension of the technique where ions of a specific m/z are selected, fragmented, and the resulting fragment ions are analyzed. nih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to distinguish between isomers and to piece together the structure of an unknown compound. rsc.org

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing reaction mixtures, as it can transfer ions from solution into the gas phase with minimal fragmentation. nih.gov This allows for the direct observation of reaction intermediates, including charged species, which are often key to understanding the reaction mechanism. nih.gov By coupling mass spectrometry with online reaction monitoring setups, it is possible to observe short-lived intermediates in real-time, providing a powerful tool for mechanism elucidation and reaction optimization. chemrxiv.org

Table 5: Application of Mass Spectrometry in the Study of this compound Reactions This table is interactive. Click on the headers to sort the data.

Mass Spectrometry Technique Information Obtained Relevance to this compound Chemistry
Electrospray Ionization (ESI-MS) Molecular weights of polar and charged species. Identification of products and charged intermediates in the reaction mixture. nih.gov
High-Resolution Mass Spectrometry (HRMS) Exact mass and elemental composition. Unambiguous determination of the molecular formula of products and intermediates.
Tandem Mass Spectrometry (MS/MS) Structural information from fragmentation patterns. Elucidation of the structure of unknown products and differentiation between isomers. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) Separation and identification of volatile compounds. Analysis of volatile products from reactions of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and identification of non-volatile compounds. Analysis of complex reaction mixtures containing a variety of products with different polarities.

Theoretical and Computational Investigations of Oxiraneacetonitrile Reactivity

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a mainstay in computational chemistry for studying the reactivity of molecules. nih.gov DFT calculations allow for the determination of various molecular properties and are instrumental in predicting the course of chemical reactions. nih.govrsc.org

Prediction of Reaction Mechanisms and Pathways

A primary application of DFT is the elucidation of reaction mechanisms. nih.govresearchgate.net By mapping the potential energy surface of a reaction, researchers can identify transition states and intermediates, thereby constructing a step-by-step description of how reactants are converted into products. nih.gov For instance, DFT calculations have been successfully used to distinguish between different potential pathways, such as concerted versus stepwise mechanisms in cycloaddition reactions. researchgate.net

Theoretical studies on various organic reactions demonstrate the capability of DFT to predict plausible reaction pathways. For example, in the study of reactions involving 5-alkoxyoxazole with various compounds, DFT calculations at the B3LYP/6-31G* level were used to delineate the mechanisms, which were found to initiate with a Diels-Alder reaction followed by subsequent rearrangement steps. nih.gov Similarly, computational investigations into the formation of iminium ions from secondary amines and acrolein have utilized DFT to establish feasible reaction profiles. rsc.org The development of automated methods that combine chemical theory with heuristics allows for the rapid search of reaction paths from a complex chemical space, which can then be refined using quantum chemical calculations to identify the most favorable kinetic pathway. niscpr.res.in

Calculation of Activation Barriers and Reaction Energies

The accuracy of these calculations can be high, with some methods predicting barriers to within 1-2 kcal/mol of experimental values. conicet.gov.ar For example, in a computational study of a Diels-Alder reaction, DFT was used to predict that an oxetane (B1205548) 4H-pyrazole would be significantly more reactive than its unactivated counterpart, with a calculated activation energy of 17.0 kcal/mol for a related activated compound. nih.gov The relationship between the calculated free energy of activation (ΔG‡) and reaction times is well-established, where a barrier of around 20 kcal/mol corresponds to reaction times of minutes to hours at room temperature. d-nb.info

Table 1: Illustrative Example of Calculated Activation Energies for Diels-Alder Reactions This table presents example data from a computational study on 4H-pyrazoles to illustrate the application of DFT in calculating activation energies and predicting reactivity.

ReactantActivation Energy (kcal/mol)Relative Reactivity
Dimethyl 4H-pyrazole 1-1
Cyclobutane 4H-pyrazole 221.8190
Difluoro 4H-pyrazole 417.06.2 x 10⁵
Oxetane 4H-pyrazole 3-730,000
Data sourced from a computational study on 4H-pyrazoles. nih.gov

Understanding Regioselectivity and Stereoselectivity at a Molecular Level

Many chemical reactions can yield multiple products, and predicting the preferential formation of one isomer over another (regioselectivity and stereoselectivity) is a significant challenge. DFT calculations are instrumental in understanding the origins of this selectivity. rsc.orgchemrxiv.org By comparing the activation barriers for the different pathways leading to various isomers, the most favorable reaction channel can be identified. chemrxiv.org

For example, a computational analysis of the ring-opening of 2,2-dimethyloxirane (B32121) under basic and acidic conditions using DFT revealed the physical factors controlling regioselectivity. chemrxiv.org Under basic conditions, the attack at the less sterically hindered carbon is preferred due to dominant steric repulsion, whereas under acidic conditions, the reaction is controlled by activation strain, favoring attack at the more substituted carbon. chemrxiv.org This demonstrates how DFT can unravel the interplay of steric and electronic effects that govern the outcome of a reaction. chemrxiv.orgweber.edu The development of computational tools like RegioSQM, which uses semiempirical methods to predict regioselectivity in electrophilic aromatic substitutions, further highlights the practical utility of these theoretical approaches in synthesis planning. rsc.org

Molecular Dynamics Simulations (if applicable to specific reaction environments)

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time by numerically solving Newton's equations of motion. researchgate.netucsf.edu While DFT is excellent for studying the static properties of a reaction at zero Kelvin, MD simulations provide insights into the dynamic processes and the influence of the environment, such as solvent effects or behavior within a biological system, on a reaction. mpg.demdpi.com

MD simulations can be particularly useful for studying complex systems where the environment plays a crucial role, such as reactions in solution or at interfaces. scirp.org For instance, MD simulations have been used to investigate the behavior of complex formulations, like those found in cosmetics, interacting with surfaces. scirp.org In the context of reaction dynamics, MD can be used to sample the conformational space of reactants and transition states, providing a more complete picture of the reaction landscape, especially for large, flexible molecules. weber.edumpg.de While direct simulation of chemical reactions can be computationally expensive, MD is invaluable for preparing systems for quantum mechanics (QM) calculations and for understanding the thermodynamic properties of the reacting system. mdpi.com

Quantum Chemical Analysis of Electronic Structures and Bonding

A deep understanding of a molecule's reactivity is rooted in its electronic structure. Quantum chemical methods provide a detailed picture of how electrons are distributed within a molecule and how this distribution changes during a reaction. mdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals, is a key aspect of this analysis. The energies and shapes of these orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. rsc.org A smaller HOMO-LUMO energy gap generally implies higher reactivity. rsc.org

Furthermore, various population analysis techniques, such as Mulliken charge analysis, can be used to determine the partial atomic charges, offering insights into the electrostatic interactions that drive a reaction. rsc.orgmdpi.com More advanced techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis provide even more detailed information about the nature of chemical bonds and intermolecular interactions. The analysis of electron density can be used to monitor reactions in detail and identify important interactions at minima and transition states. rsc.org For instance, in a study of aminopyrimidoisoquinolinequinones, quantum mechanical descriptors were used to rationalize their observed anti-cancer activity. mdpi.com

Q & A

Q. What methodologies optimize this compound’s synthesis for high enantiomeric excess (ee) in pharmaceutical applications?

  • Methodological Answer : Screen chiral catalysts (e.g., Jacobsen’s salen complexes) using Design of Experiments (DoE) to optimize temperature, pressure, and solvent polarity. Characterize ee via chiral HPLC or polarimetry. Validate scalability in continuous-flow reactors with in-line monitoring .

Data Presentation and Contradiction Analysis

  • Tables : Include tabulated kinetic data (e.g., rate constants, activation energies) with error margins. Example:

    pHk (s⁻¹)Half-life (h)
    7.02.3 × 10⁻⁴8.5
    9.51.1 × 10⁻³1.7
  • Contradiction Resolution : Follow ’s framework to systematically compare conflicting datasets, identify methodological outliers, and propose replication protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.